5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine

Medicinal chemistry Fragment-based drug discovery Lead-like property optimization

Researchers pursuing selective PI3Kδ or tankyrase inhibitors often face scaffold limitations where simple aryl-triazolamines fail to replicate critical binding interactions. 5-Pyrazin-2-yl-1H-1,2,4-triazol-3-amine solves this with the pyrazine nitrogen essential for nicotinamide-mimetic PARP-domain recognition. • Enables >1,000-fold PI3Kδ selectivity over class I isoforms in optimized derivatives • Validated nicotinamide isostere for tankyrase-selective Wnt pathway antagonists • Free N1/N2 positions enable divergent N-functionalization strategies • Favorable lead-like profile: clogP -0.416, tPSA 103 Ų, MW 162 Da Multi-vendor availability ensures reliable resupply for iterative parallel synthesis.

Molecular Formula C6H6N6
Molecular Weight 162.15 g/mol
Cat. No. B13661207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine
Molecular FormulaC6H6N6
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NC(=NN2)N
InChIInChI=1S/C6H6N6/c7-6-10-5(11-12-6)4-3-8-1-2-9-4/h1-3H,(H3,7,10,11,12)
InChIKeyZWLIUEPTIJNVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyrazin-2-yl-1H-1,2,4-triazol-3-amine: Kinase-Focused Building Block


5-Pyrazin-2-yl-1H-1,2,4-triazol-3-amine (CAS 502685-78-1; molecular formula C₆H₆N₆; molecular weight 162.15 g/mol) is a heterobifunctional small molecule comprising a 3-amino-1,2,4-triazole core substituted at the 5-position with a pyrazin-2-yl ring [1]. The compound serves as a versatile synthetic intermediate in the construction of triazole aminopyrazine scaffolds that have been advanced as potent and highly selective kinase inhibitors, notably against PI3Kδ and tankyrase 1/2 [2][3]. Its physicochemical profile—calculated logP of –0.416, topological polar surface area of 103 Ų, and 2 hydrogen-bond donors—positions it favourably within lead-like chemical space for fragment-based and scaffold-hopping campaigns [1].

Synthetic workflow Supports synthesis of kinase inhibitor libraries, notably PI3Kδ and tankyrase-targeted chemotypes
Fragment-based design Lead-like profile (low logP, high tPSA, multiple H-bond acceptors) aligns with Rule of Three criteria
Scaffold hopping Pyrazine-triazole core offers differentiated hinge-binding geometry compared to common 5-aryl analogs

5-Pyrazin-2-yl-1H-1,2,4-triazol-3-amine: Irreplaceable vs. Generic Analogs


The pyrazin-2-yl substituent at the 5-position of the 1,2,4-triazol-3-amine core introduces a critical hydrogen-bond-accepting nitrogen atom and extended π-system that are absent in unsubstituted 1,2,4-triazol-3-amine or in commonly available phenyl- and pyridyl-substituted analogs. In the context of tankyrase inhibition, the [1,2,4]triazol-3-ylamine scaffold relies on the pyrazine nitrogen to mimic the carboxamide oxygen of nicotinamide within the PARP-domain adenine pocket, a recognition element that simple 5-aryl-1,2,4-triazol-3-amines cannot replicate [1]. Similarly, the triazole aminopyrazine series advanced for PI3Kδ selectivity requires the pyrazine moiety to achieve >1,000-fold selectivity over other class I PI3K isoforms—an outcome that is contingent on the specific electronic and steric contribution of the pyrazine ring [2]. Substituting the pyrazin-2-yl group with a phenyl or pyridyl ring would alter both the binding mode and the selectivity profile, rendering the compound unfit for these validated chemical series.

Target structure

5-Pyrazin-2-yl-1H-1,2,4-triazol-3-amine: pyrazine nitrogen enables specific hinge interactions

5-Phenyl / 5-pyridyl analogs

Absence of pyrazine N may disrupt tankyrase nicotinamide-mimetic binding and PI3Kδ selectivity profile

Target structure

Free N1/N2 triazole positions allow divergent N-functionalisation for SAR libraries

Fused triazolopyrazine isomer (CAS 13258-12-3)

Locked ring system precludes N1/N2 derivatisation, limiting library scope

Target structure

Heterobifunctional core with 6 H-bond acceptors supports adenosine-mimetic fragment screening

Unsubstituted 1,2,4-triazol-3-amine

Reduced HBA count and smaller surface area may shift binding mode and selectivity

5-Pyrazin-2-yl-1H-1,2,4-triazol-3-amine: Quantitative Differentiation Evidence


Physicochemical Comparison of Pyrazinyl and Analogues

The pyrazin-2-yl substituent confers a markedly lower logP (–0.416) and higher topological polar surface area (103 Ų) compared with 5-phenyl-1H-1,2,4-triazol-3-amine (estimated logP ≈ +1.2; tPSA ≈ 68 Ų) and unsubstituted 1,2,4-triazol-3-amine (estimated logP ≈ –1.0; tPSA ≈ 74 Ų) [1]. The additional pyrazine nitrogen increases the hydrogen-bond acceptor count from 3 to 6, expanding the potential for specific polar interactions in kinase hinge-binding regions [1].

Pyrazinyl vs Phenyl logP
Data to verify
ΔlogP ≈ –1.6 (lower lipophilicity)
Δ tPSA +35 Ų, Δ HBA +3
May support lead-like property optimization
Calculated values; confirm experimentally
Medicinal chemistry Fragment-based drug discovery Lead-like property optimization

PI3Kδ Selectivity of the Triazole Aminopyrazine Scaffold

The triazole aminopyrazine scaffold, for which 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine is a core synthetic intermediate, yielded PI3Kδ inhibitors with >1,000-fold selectivity over other class I PI3K isoforms (α, β, γ) after optimization [1]. In contrast, the widely used PI3Kδ inhibitor idelalisib (a quinazolinone-purine hybrid) achieves approximately 40- to 300-fold selectivity over PI3Kα and PI3Kβ in biochemical assays [2].

PI3Kδ Selectivity
Class-level inference
Derivatives: >1,000-fold vs idelalisib 40–300-fold
May support PI3Kδ selectivity screening
Data from optimized final compounds, not building block
Kinase inhibitor PI3Kδ selectivity Immuno-oncology

Nicotinamide Isostere Binding at Tankyrase PARP Domain

[1,2,4]Triazol-3-ylamines bearing a pyrazine moiety were characterized as novel nicotinamide isosteres that inhibit tankyrase 1/2 with selectivity over other PARP family members (PARP1, PARP2) [1]. The pyrazine nitrogen engages in a critical hydrogen-bond interaction with the PARP-domain adenine sub-pocket, mimicking the carboxamide oxygen of nicotinamide. Simple 1,2,4-triazol-3-amine lacking the pyrazine substituent fails to occupy this sub-pocket effectively, resulting in a substantial loss of potency.

Tankyrase vs PARP1/2
Class-level inference
Triazole aminopyrazine series: TNKS1/2 selective, PARP1/2 sparing
XAV939: pan-TNKS, no PARP1/2 window
May support tankyrase-selective pathway research
Co-crystal structures confirm binding mode; derivatives vary
Tankyrase inhibition Wnt pathway PARP selectivity

Commercial Availability and Synthetic Versatility

5-Pyrazin-2-yl-1H-1,2,4-triazol-3-amine is listed as an in-stock building block across multiple commercial vendors (Enamine, eMolecules, Molport, BLDpharm, Chemspace) under the CAS registry number 502685-78-1, with catalogued purity specifications [1]. The closely related isomer [1,2,4]triazolo[4,3-a]pyrazin-3-amine (CAS 13258-12-3) has a fused ring system that precludes further diversification at the triazole N1 and N2 positions, restricting its utility in parallel synthesis libraries.

Synthetic versatility
Context-dependent
≥7 vendors, 2 free N-positions vs fused isomer locked
Supports parallel library enumeration
Vendor inventory subject to change; verify stock
Chemical procurement Building block Synthetic tractability

5-Pyrazin-2-yl-1H-1,2,4-triazol-3-amine: Prioritised Applications


Scaffold Hopping for PI3Kδ-Selective Inhibitors

Medicinal chemistry teams pursuing PI3Kδ inhibitors with a superior selectivity margin over PI3Kα/β/γ can use 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine as the core building block to access the triazole aminopyrazine series. The scaffold has demonstrated >1,000-fold PI3Kδ selectivity in optimised derivatives [1], exceeding the selectivity window of idelalisib. The low clogP (–0.416) and high tPSA (103 Ų) of the building block support the design of ligands with favourable ligand-lipophilicity efficiency (LLE) profiles.

Tankyrase 1/2 Inhibitors with PARP1/2 Sparing

The pyrazin-2-yl-1,2,4-triazol-3-amine core functions as a validated nicotinamide isostere that selectively targets the tankyrase PARP domain with minimal engagement of PARP1/2 [1]. Research groups developing Wnt-pathway antagonists for colorectal cancer or fibrosis can utilise this building block to elaborate selective tankyrase inhibitors. The selectivity advantage over pan-PARP agents is a direct function of the pyrazine nitrogen placement, which cannot be replicated by 5-phenyl or 5-pyridyl triazole analogs.

Fragment Libraries for Kinase Hinge Binding

With 6 hydrogen-bond acceptors, 2 hydrogen-bond donors, and a molecular weight of 162 Da, 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine satisfies the Rule of Three criteria for fragment-based screening [1]. The pyrazine and triazole nitrogen atoms provide a complementary hydrogen-bond pattern for kinase hinge binding. Procurement of this specific building block—rather than generic 1,2,4-triazol-3-amine—is warranted when the fragment library is intended to sample adenosine-mimetic chemical space.

Parallel Library Synthesis for SAR Exploration

The monocyclic structure of 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine, with free N1 and N2 positions on the triazole ring, enables divergent N-functionalisation strategies (acylation, alkylation, sulfonylation) that are not feasible with the fused [1,2,4]triazolo[4,3-a]pyrazin-3-amine isomer [1]. Multi-vendor commercial availability (≥ 7 suppliers) ensures reliable resupply for iterative parallel synthesis campaigns [2].

Application
Selection Property
Validation Focus
PI3Kδ scaffold-hopping studies
Pyrazinyl-aminotriazine core
PI3Kδ isoform selectivity profiling
Tankyrase pathway research
Nicotinamide isostere scaffold
TNKS1/2 vs PARP1/2 selectivity
Fragment-based screening libraries
Kinase hinge-binding fragment
Adenosine-mimetic binding mode
Parallel synthesis & SAR exploration
Free N1/N2 triazole positions
Multi-vendor supply continuity
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